N-(2,3-Dimethylbutyl)-N-methyl-beta-alanine
CAS No.:
Cat. No.: VC17998373
Molecular Formula: C10H21NO2
Molecular Weight: 187.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H21NO2 |
|---|---|
| Molecular Weight | 187.28 g/mol |
| IUPAC Name | 3-[2,3-dimethylbutyl(methyl)amino]propanoic acid |
| Standard InChI | InChI=1S/C10H21NO2/c1-8(2)9(3)7-11(4)6-5-10(12)13/h8-9H,5-7H2,1-4H3,(H,12,13) |
| Standard InChI Key | MMGLDVHAFDFSKF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C)CN(C)CCC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The compound’s systematic IUPAC name is 3-[(2,3-dimethylbutyl)(methyl)amino]propanoic acid, with the molecular formula C₁₀H₂₁NO₂ (calculated molecular weight: 187.28 g/mol) . Its structure consists of:
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A beta-alanine backbone (3-aminopropanoic acid).
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A methyl group attached to the amino nitrogen.
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A 2,3-dimethylbutyl group as the N-alkyl substituent.
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₂₁NO₂ | Inferred |
| Molecular Weight | 187.28 g/mol | Calculated |
| IUPAC Name | 3-[(2,3-dimethylbutyl)(methyl)amino]propanoic acid | N/A |
| Common Synonyms | Not widely reported | N/A |
Synthesis and N-Alkylation Strategies
General Methods for N-Alkylated Beta-Alanines
While no direct synthesis protocols for N-(2,3-dimethylbutyl)-N-methyl-beta-alanine exist, analogous N-alkylation techniques from beta-alanine precursors are well-established :
SN2 Displacement of α-Halo Acids
A classic approach involves substituting α-bromo or α-chloro derivatives of amino acids with alkylamines. For example, Fischer’s 1915 method for N-methylalanine used α-bromo acids reacted with methylamine . Adapting this to beta-alanine would require generating a β-bromo intermediate, though steric hindrance from the 2,3-dimethylbutyl group may reduce yield .
Sulfonamide Protection and Alkylation
Modern protocols employ sulfonamide protections (e.g., o-nitrobenzenesulfonyl, tosyl) to enable selective N-alkylation. Albanese et al. achieved N-methylation of valine and phenylalanine using phase-transfer catalysis with triethylbenzylammonium chloride (TEBA) . For bulkier alkyl groups like 2,3-dimethylbutyl, harsher conditions (e.g., DBU/LiOH) may be necessary .
Diazomethane Alkylation
Physicochemical Properties
Predicted Properties from Analogues
Data from N-(3,3-dimethylbutyl)-N-methyl-beta-alanine (CID 60986793) and N-methyl-beta-alanine (CID 75891) suggest:
Table 2: Comparative Physicochemical Data
The 2,3-dimethylbutyl isomer likely exhibits even lower solubility due to increased steric bulk, though experimental data are lacking.
| Hazard Category | GHS Classification | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 (33% of reports) | P264: Wash skin thoroughly |
| Eye Irritation | H319 (67% of reports) | P305+P351+P338: Eye rinse |
The 2,3-dimethylbutyl variant may pose higher irritation risks due to increased hydrophobicity.
Research Gaps and Future Directions
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Synthetic Challenges: Optimizing routes for sterically hindered N-alkylation.
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Spectroscopic Characterization: NMR and XRD data to confirm structure.
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Biological Testing: Cytotoxicity, metabolic stability, and target engagement studies.
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Regulatory Documentation: Safety assessments under REACH or equivalent frameworks.
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